Cas no 755036-41-0 (dichotomine B)

dichotomine B structure
Productnaam:dichotomine B
dichotomine B Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid
- dichotomine B
- HY-N10386
- E83703
- MS-23853
- 755036-41-0
- AKOS040763525
- CS-0498890
- CHEMBL457820
- 1-((1R)-1,2-dihydroxyethyl)-9H-pyrido(3,4-b)indole-3-carboxylic acid
- 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid
- DA-62848
-
- Inchi: 1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1
- InChI-sleutel: PKSXEHHRROSXPR-NSHDSACASA-N
- LACHT: O([H])[C@@]([H])(C([H])([H])O[H])C1=C2C(=C([H])C(C(=O)O[H])=N1)C1=C([H])C([H])=C([H])C([H])=C1N2[H]
Berekende eigenschappen
- Exacte massa: 272.07970687 g/mol
- Monoisotopische massa: 272.07970687 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 378
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Moleculair gewicht: 272.26
- Topologisch pooloppervlak: 106
dichotomine B Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6513-5 mg |
Dichotomine B |
755036-41-0 | 5mg |
¥4870.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6513-1 mL * 10 mM (in DMSO) |
Dichotomine B |
755036-41-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
MedChemExpress | HY-N10386-5mg |
Dichotomine B |
755036-41-0 | 99.56% | 5mg |
¥9800 | 2024-04-17 | |
ChemFaces | CFN95193-5mg |
Dichotomine B |
755036-41-0 | >=98% | 5mg |
$318 | 2023-09-19 | |
ChemFaces | CFN95193-5mg |
Dichotomine B |
755036-41-0 | >=98% | 5mg |
$463 | 2021-07-22 | |
TargetMol Chemicals | TN6513-5 mg |
Dichotomine B |
755036-41-0 | 98% | 5mg |
¥ 4,560 | 2023-07-11 | |
TargetMol Chemicals | TN6513-5mg |
Dichotomine B |
755036-41-0 | 5mg |
¥ 4560 | 2024-07-20 | ||
MedChemExpress | HY-N10386-1mg |
Dichotomine B |
755036-41-0 | 99.56% | 1mg |
¥4500 | 2024-04-17 | |
TargetMol Chemicals | TN6513-1 ml * 10 mm |
Dichotomine B |
755036-41-0 | 1 ml * 10 mm |
¥ 4660 | 2024-07-20 | ||
Ambeed | A1671902-5mg |
Dichotomine B |
755036-41-0 | 98% | 5mg |
$1508.0 | 2024-04-17 |
dichotomine B Gerelateerde literatuur
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
755036-41-0 (dichotomine B) Gerelateerde producten
- 2229245-74-1(2-5-chloro-2-(difluoromethoxy)phenyl-2-methylpropanenitrile)
- 384796-69-4(5-[3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid)
- 1260938-31-5(N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- 1894963-77-9(methyl 2-(5-fluoro-2-hydroxyphenyl)-2-hydroxyacetate)
- 2228681-29-4(2-azido-2-(quinoxalin-2-yl)ethan-1-ol)
- 2680855-37-0(benzyl N-(2-oxopropyl)-N-(propan-2-yl)carbamate)
- 2137559-11-4(Cycloheptaneacetamide, α-(aminomethyl)-N-(1-methylethyl)-)
- 1489043-83-5(2-(5-chloro-2-methylphenoxy)ethane-1-sulfonyl chloride)
- 1002355-91-0(2-Amino-6,7-dihydro-4H-thiazolo4,5-cpyridine-5-carboxylic Acid tert-Butyl Ester)
- 73365-02-3(tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:755036-41-0)dichotomine B

Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):1357.0